5-{4-[(4-iodobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone
Overview
Description
5-{4-[(4-iodobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone is a useful research compound. Its molecular formula is C19H17IN2O2S and its molecular weight is 464.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.00555 g/mol and the complexity rating of the compound is 538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antidepressant Activity
One study focused on the synthesis of similar compounds, where 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione was prepared through the catalytic hydrogenation of a corresponding benzylidene compound. This compound showed potential antidepressant activity, which was determined through testing in mice. The compound did not inhibit the uptake of selected biogenic amines into crude synaptosomes of mouse whole brain, nor did it exhibit significant monoamine oxidase inhibitory activity in vivo and vitro, suggesting a different mechanism from traditional antidepressants (Wessels, Schwan, & Pong, 1980).
Antioxidant Applications
Another study synthesized and characterized thiazolidinone derivatives, which were then tested as antioxidants for local base stock. The study found that these compounds demonstrated varying efficiencies as antioxidants, with the efficiency order ranked based on the chain length of the alkoxy group. Quantum chemical parameters such as the lowest unoccupied molecular orbital (LUMO), the highest occupied molecular orbital (HOMO) energy levels, and the energy gap (EHOMO-ELUMO) were calculated to correlate with the experimental results (Mohammed et al., 2019).
Antiviral Activity
Research on imidazo[1,5-a]-1,3,5-triazine derivatives, which have structural similarities to the compound , revealed their inhibitory effects on the replication of ortho- and paramyxoviruses. Specific compounds showed selective biological activity against certain viruses, indicating the potential for antiviral applications (Golankiewicz et al., 1995).
Novel Synthesis Methods
Another study reported on the synthesis of 3-benzyl-5-arylidene-imidazolidine-2,4-diones and 5-arylidene-l-methyl-2-thioxo-imidazolidin-4-ones, indicating a variety of methods for creating compounds with similar structures to the one , potentially leading to diverse applications (Brandão et al., 2004).
Structure and Biological Activities
The synthesis and structural analysis of new 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones showed a broad spectrum of biological activities. This study, along with others, illustrates the potential of such compounds in pharmaceutical development, with specific structures leading to significant biological effects (Popov-Pergal et al., 2010).
Properties
IUPAC Name |
(5Z)-5-[[4-[(4-iodophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17IN2O2S/c1-21-17(18(23)22(2)19(21)25)11-13-5-9-16(10-6-13)24-12-14-3-7-15(20)8-4-14/h3-11H,12H2,1-2H3/b17-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUWXBYTBJKFAG-BOPFTXTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)I)C(=O)N(C1=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\C2=CC=C(C=C2)OCC3=CC=C(C=C3)I)/C(=O)N(C1=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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